molecular formula C10H10N4 B1337750 2,2'-Diamino-4,4'-bipyridine CAS No. 189000-91-7

2,2'-Diamino-4,4'-bipyridine

Cat. No. B1337750
M. Wt: 186.21 g/mol
InChI Key: ZYRCSFAMFIQCHY-UHFFFAOYSA-N
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Description

2,2’-Diamino-4,4’-bipyridine (DABP) is a redox-active compound . It is an organic compound that is commonly used as a catalyst and complexing reagent . It can form complexes with other metal ions or organic molecules, and can play a catalytic role in some organic synthesis reactions . It is also used as a single-stranded DNA probe .


Synthesis Analysis

A superior synthetic route to 4,4’-diamino-2,2’-bipyridine has been developed . This procedure compares favorably with existing methods, producing 4 times the yield previously reported . In addition, mild reaction conditions are utilized, allowing a considerably more efficient production, and subsequent purification, of the diamino complex .


Molecular Structure Analysis

The molecular weight of 2,2’-Diamino-4,4’-bipyridine is 186.22 . The InChI code is 1S/C10H10N4/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H,(H2,11,13)(H2,12,14) .


Chemical Reactions Analysis

In the formation of coordination complexes, 4,4’-Diamino-2,2’-bipyridine acts as a ligand, binding to metal ions and creating a complex wherein the metal ion resides at the core . This complex subsequently assumes the role of a catalyst, facilitating a range of organic reactions and expediting their progress with heightened efficiency .


Physical And Chemical Properties Analysis

2,2’-Diamino-4,4’-bipyridine is a solid or semi-solid or liquid or lump . It should be stored in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

Improved Synthesis Methods

A superior synthetic route to 4,4′-diamino-2,2′-bipyridine (DAB) has been developed, yielding a fourfold increase in production efficiency compared to previous methods. This advancement enables more efficient production and purification of the diamino complex under mild reaction conditions (Kavanagh & Leech, 2004).

Coordination Chemistry and Photophysical Studies

DAB has been utilized in the synthesis of heteroleptic ruthenium(II) complexes, leading to spectral, electrochemical, and structural investigations that provide insights into the electronic properties influenced by the DAB ligand. These studies have implications for photovoltaic and light-emitting applications (Yang et al., 2001).

Molecular Recognition and Self-Assembly

Research into co-crystals based on DAB with other molecular entities like 2,2'-bipyridine and benzo-18-crown-6 has revealed their potential in forming networks through hydrogen bonding and π-π stacking, which is significant for designing new molecular recognition systems (Ranjbar et al., 2014).

Building Blocks for Sophisticated Ligands

DAB serves as a versatile building block for constructing chelating ligands with the 2,2′-bipyridine core, instrumental in the synthesis of complex coordination compounds. This application highlights its role in advancing the field of coordination chemistry and the development of novel catalytic systems (Hapke et al., 2007).

Gold(III) Complexes for Biological Properties

The synthesis and characterization of gold(III) complexes containing DAB have been explored, showing potential in vitro cytotoxicity towards ovarian carcinoma cell lines. This research opens avenues for the development of new anticancer agents based on gold(III)-DAB complexes (Casini et al., 2010).

Electrochemical and Spectroscopic Properties

Studies on alkali-metal salts of 2,2'- and 2,4'-bipyridyl radicals and dianions, including those derived from DAB, offer comprehensive insights into their structural, electrochemical, and spectroscopic properties. These findings contribute to a better understanding of the electronic structure of bipyridyl moieties and their potential applications in electronic and optical devices (Gore-Randall et al., 2009).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

4-(2-aminopyridin-4-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-9-5-7(1-3-13-9)8-2-4-14-10(12)6-8/h1-6H,(H2,11,13)(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRCSFAMFIQCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=CC(=NC=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443371
Record name 2,2'-DIAMINO-4,4'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Diamino-4,4'-bipyridine

CAS RN

189000-91-7
Record name 2,2'-DIAMINO-4,4'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TR Kelly, YJ Lee, RJ Mears - The Journal of Organic Chemistry, 1997 - ACS Publications
Preparation of the title compound (2) by use of Stille couplings and a Kröhnke pyridine synthesis is described. By application of the Stille coupling reaction, preparation and …
Number of citations: 70 0-pubs-acs-org.brum.beds.ac.uk
BM Swahn, Y Xue, E Arzel, E Kallin, A Magnus… - Bioorganic & medicinal …, 2006 - Elsevier
The design and synthesis of a new series of c-Jun N-terminal kinase-3 (JNK3) inhibitors with selectivity against JNK1 are reported. The novel series of substituted 2′-anilino-4,4′-…
CK Mcgill, A Rappa - Advances in heterocyclic chemistry, 1988 - Elsevier
Publisher Summary The Chichibabin reaction may be defined as the nucleophilic displacement by an amino group of a hydride ion attache3 to a ring carbon of an aromatic nitrogen …
LA Roberts - 2010 - search.proquest.com
Oxygen indicators are one of the most common forms of intelligent packaging but despite considerable literature and commercial examples, current technologies are often unsuited for …

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